N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Overview
Description
The compound “N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide” is a complex organic molecule that contains several functional groups including a pyrazole ring, an oxadiazole ring, and a furan ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been shown to undergo reactions such as ring-opening polymerization and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include melting point determination, NMR spectroscopy, and mass spectrometry .Mechanism of Action
Target of Action
The compound N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide, also known as N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme Lm-PTR1, a key enzyme in the biochemical pathway of these parasites . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the parasites by inhibiting the activity of the enzyme Lm-PTR1 . This inhibition disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
Similar compounds have been shown to have high solubility and good bioavailability .
Result of Action
The result of the compound’s action is the death of the parasites. In vitro antileishmanial and in vivo antimalarial activities of similar compounds were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these compounds displayed superior antipromastigote activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7-6-8(17(2)16-7)11-14-15-12(20-11)13-10(18)9-4-3-5-19-9/h3-6H,1-2H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCLJNHHBINZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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